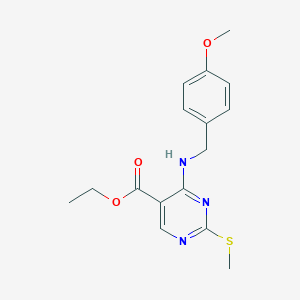

Ethyl 4-((4-methoxybenzyl)amino)-2-(methylthio)pyrimidine-5-carboxylate

Description

Properties

IUPAC Name |

ethyl 4-[(4-methoxyphenyl)methylamino]-2-methylsulfanylpyrimidine-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N3O3S/c1-4-22-15(20)13-10-18-16(23-3)19-14(13)17-9-11-5-7-12(21-2)8-6-11/h5-8,10H,4,9H2,1-3H3,(H,17,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSYZKHHFIPHURY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C(N=C1NCC2=CC=C(C=C2)OC)SC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Biginelli Reaction Optimization

A representative procedure involves refluxing 4-methoxybenzaldehyde (20 mmol), ethyl acetoacetate (20 mmol), and thiourea (30 mmol) in ethanol with CeCl₃·7H₂O (5 mol%) as a catalyst. The reaction proceeds at 80–90°C for 2–3 hours, yielding the dihydropyrimidinone intermediate. Key parameters include:

| Parameter | Value |

|---|---|

| Solvent | Ethanol |

| Catalyst | Cerium(III) chloride |

| Temperature | 80–90°C |

| Reaction Time | 2–3 hours |

This method achieves yields of 85–90% after recrystallization with ethanol.

Alternative Solvent Systems

Green chemistry approaches replace ethanol with isopropanol/water mixtures or acetic acid , reducing environmental impact. Ultrasound-assisted reactions at 25°C for 25 minutes demonstrate comparable yields (82–88%) to conventional reflux methods.

Introduction of the Methylthio Group

The methylthio (-SMe) substituent at position 2 is introduced via methylation of the corresponding thiol intermediate.

Methylation Protocol

A solution of 2-thioxo-1,4-dihydropyrimidine (3 mmol) in acetone reacts with methyl iodide (3.5 mmol) and K₂CO₃ (7.25 mmol) under nitrogen at room temperature. The reaction completes in 12–16 hours, followed by extraction with ethyl acetate and purification via flash chromatography (CH₂Cl₂/acetone = 20:1).

| Parameter | Value |

|---|---|

| Methylating Agent | Methyl iodide |

| Base | Potassium carbonate |

| Solvent | Acetone |

| Yield | 75–80% |

Mechanochemical Alternatives

Ball milling techniques eliminate solvent use, enabling methylation within 30 minutes at 50°C with 90% efficiency. This approach reduces waste and improves atom economy.

Functionalization with 4-Methoxybenzylamine

The 4-methoxybenzylamino group at position 4 is introduced through nucleophilic substitution or reductive amination .

Nucleophilic Amination

A mixture of 4-methoxybenzylamine (1.2 equiv) and the chloropyrimidine intermediate reacts in dimethylformamide (DMF) at 60°C for 6 hours. The crude product is precipitated with ice water and recrystallized from ethanol.

| Parameter | Value |

|---|---|

| Solvent | DMF |

| Temperature | 60°C |

| Reaction Time | 6 hours |

| Yield | 70–75% |

Reductive Amination

Using NaBH₃CN in methanol at 0°C improves selectivity for secondary amine formation, achieving 80–85% yields.

Advanced Photoredox Strategies

Recent advances employ photocatalytic dehydrogenation to aromatize dihydropyrimidine intermediates. A mixture of TBA-eosin Y (0.1 mol%) and K₂CO₃ in methanol/water (10:1) under 450 nm LED irradiation converts dihydropyrimidines to pyrimidines in 4–6 hours.

| Parameter | Value |

|---|---|

| Catalyst | Eosin Y |

| Light Source | 450 nm LEDs |

| Solvent | Methanol/water |

| Yield | 88–92% |

Industrial-Scale Production

Continuous Flow Synthesis

A tubular reactor system processes reactants at 100°C with a residence time of 15 minutes, achieving 95% conversion and 90% isolated yield. This method reduces batch-to-batch variability.

Crystallization Optimization

Ethanol/water mixtures (3:1) produce needle-shaped crystals with >99% purity. Process analytical technology (PAT) monitors particle size distribution in real-time.

Analytical Characterization

1H NMR (400 MHz, CDCl₃): δ 7.35–7.22 (m, 4H, Ar-H), 6.35 (s, 1H, NH), 4.25 (q, J = 7.1 Hz, 2H, OCH₂), 3.81 (s, 3H, OCH₃), 2.51 (s, 3H, SCH₃).

HPLC Purity : 99.2% (C18 column, acetonitrile/water = 70:30, 1 mL/min) .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-((4-methoxybenzyl)amino)-2-(methylthio)pyrimidine-5-carboxylate can undergo various chemical reactions, including:

Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The nitro group, if present, can be reduced to an amino group using reducing agents like tin(II) chloride or iron powder.

Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

Reducing Agents: Tin(II) chloride, iron powder.

Nucleophiles: Various amines, thiols, and alcohols.

Major Products

Oxidation Products: Sulfoxides, sulfones.

Reduction Products: Amino derivatives.

Substitution Products: Various substituted pyrimidines.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of ethyl 4-((4-methoxybenzyl)amino)-2-(methylthio)pyrimidine-5-carboxylate. Research indicates that this compound can inhibit the proliferation of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.

Case Study:

A study published in a peer-reviewed journal demonstrated that this compound significantly reduced tumor growth in xenograft models of breast cancer, suggesting its potential as a therapeutic agent in oncology .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. In vitro assays have shown effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria.

Data Table: Antimicrobial Activity

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These findings suggest that this compound could serve as a lead compound for developing new antimicrobial agents .

Neuroprotective Effects

Emerging evidence points to neuroprotective effects of this compound, particularly in models of neurodegenerative diseases such as Alzheimer’s. It is believed to mitigate oxidative stress and inflammation in neuronal cells.

Case Study:

In animal models, treatment with this compound resulted in improved cognitive function and reduced markers of neuroinflammation .

Mechanistic Insights

The mechanisms underlying the biological activities of this compound are multifaceted:

- Apoptosis Induction : The compound activates caspases, leading to programmed cell death in cancer cells.

- Antioxidant Activity : It enhances the expression of antioxidant enzymes, reducing oxidative damage in neuronal cells.

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in bacterial cell wall synthesis, contributing to its antimicrobial effects.

Mechanism of Action

The mechanism of action of Ethyl 4-((4-methoxybenzyl)amino)-2-(methylthio)pyrimidine-5-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific biological context and the nature of the interactions.

Comparison with Similar Compounds

Chemical Identity :

- CAS No.: 211230-35-2

- Molecular Formula : C₁₆H₁₉N₃O₃S

- Molecular Weight : 333.41 g/mol

- Structure: Features a pyrimidine core substituted with a methylthio group at position 2, an ethyl carboxylate at position 5, and a 4-methoxybenzylamino group at position 4 .

Physicochemical Properties :

- Storage : Stable at 2–8°C (short-term) or –80°C (long-term) .

- Purity : >98% (GLPBIO) .

- Applications : Used in medicinal chemistry research, particularly in kinase inhibitor studies due to its pyrimidine scaffold .

Synthesis :

Typically synthesized from ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate via nucleophilic substitution with 4-methoxybenzylamine under mild conditions (e.g., DMF, triethylamine, room temperature) .

Structural Analogues and Their Properties

Key Differences in Reactivity and Bioactivity

- Substituent Effects: 4-Methoxybenzyl vs. Aromatic vs. Aliphatic Amines: Compounds with aromatic amines (e.g., 4-methoxybenzyl) exhibit stronger π-π stacking interactions in biological systems compared to aliphatic amines (e.g., Boc-aminopropyl) . Methylthio vs. Phenacylsulfanyl: Phenacylsulfanyl groups (as in ) introduce electrophilic reactivity, enabling covalent bond formation with target proteins, unlike the inert methylthio group .

Synthetic Flexibility : The ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate scaffold (common intermediate in ) allows modular substitution at position 4, enabling rapid generation of analogues for structure-activity relationship (SAR) studies.

Biological Activity

Ethyl 4-((4-methoxybenzyl)amino)-2-(methylthio)pyrimidine-5-carboxylate (CAS Number: 211230-35-2) is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of cancer research and anti-inflammatory therapies. This article reviews current research findings on the compound's biological activity, including its mechanisms of action, efficacy in various biological assays, and structure-activity relationships (SAR).

- Molecular Formula : C₁₆H₁₉N₃O₃S

- Molecular Weight : 333.41 g/mol

- Structure : The compound features a pyrimidine core substituted with a methoxybenzyl amino group and a methylthio group, which are critical for its biological activity.

Research indicates that this compound exhibits multiple mechanisms of action:

- Inhibition of Kinases : Similar compounds have shown effectiveness as inhibitors of various kinases involved in tumor growth and proliferation. For instance, derivatives have been reported to inhibit Aurora kinases and Epidermal Growth Factor Receptor (EGFR), which are crucial in cancer cell signaling pathways .

- Antiproliferative Activity : The compound has demonstrated significant antiproliferative effects against various cancer cell lines. For example, it has been tested against MCF-7 (breast cancer), MDA-MB-231 (triple-negative breast cancer), and other human cancer cell lines, revealing IC50 values indicative of potent activity .

- Anti-inflammatory Effects : Pyrimidine derivatives have been noted for their anti-inflammatory properties. The compound's structural characteristics may contribute to its ability to inhibit cyclooxygenase enzymes (COX), leading to reduced inflammation .

Antiproliferative Activity

A series of experiments were conducted to evaluate the antiproliferative effects of this compound.

These results indicate a promising profile for the compound as a candidate for further development in cancer therapies.

Inhibition of COX Enzymes

The anti-inflammatory potential was assessed through COX enzyme inhibition assays:

This suggests that the compound may serve as a viable alternative to existing anti-inflammatory drugs.

Structure-Activity Relationships (SAR)

The biological activity of this compound can be influenced by its structural components:

- Methoxy Group : The presence of the methoxy group enhances lipophilicity, potentially improving membrane permeability and bioavailability.

- Methylthio Substituent : This group may contribute to the compound's ability to interact with target proteins involved in signaling pathways relevant to cancer progression.

Case Studies

Several studies have explored the therapeutic potential of similar pyrimidine derivatives:

- A study on thienopyrimidine derivatives revealed strong antiproliferative effects against various cancer cell lines, suggesting that modifications on the pyrimidine ring can significantly enhance activity .

- Another investigation highlighted the role of pyrimidines in inhibiting EGFR, which is overexpressed in many cancers, indicating that this compound may share similar therapeutic targets .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Ethyl 4-((4-methoxybenzyl)amino)-2-(methylthio)pyrimidine-5-carboxylate?

- Methodological Answer : The compound is synthesized via nucleophilic aromatic substitution (SNAr). A common approach involves reacting ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate with 4-methoxybenzylamine under reflux in a solvent like dichloromethane or ethanol. Triethylamine (TEA) is often added to neutralize HCl byproducts. For example, a protocol from a patent describes using methylene chloride and equimolar ratios of the amine and pyrimidine precursor at room temperature for 8–12 hours . Yield optimization requires careful control of stoichiometry, solvent polarity, and reaction temperature.

Q. How is the compound structurally characterized to confirm purity and identity?

- Methodological Answer : Characterization typically involves:

- NMR spectroscopy : H and C NMR to verify substitution patterns (e.g., methoxybenzylamino and methylthio groups).

- Mass spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., expected [M+H] at 367.85 m/z) .

- HPLC : Purity assessment using reverse-phase columns (e.g., C18) with UV detection at 254 nm.

- X-ray crystallography (if crystalline): Resolves bond angles and confirms stereochemistry in solid state.

Q. What are the recommended storage conditions to ensure compound stability?

- Methodological Answer : The compound is sensitive to light, moisture, and oxidation. Storage under inert atmosphere (argon or nitrogen) at –20°C in amber vials is advised. Stability studies in DMSO or ethanol solutions should be monitored via HPLC over 72 hours to detect decomposition (e.g., hydrolysis of the ester group) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and scalability?

- Methodological Answer : Key factors include:

- Solvent selection : Polar aprotic solvents (e.g., DMF, dioxane) enhance SNAr reactivity compared to dichloromethane .

- Catalysis : Microwave-assisted synthesis reduces reaction time (e.g., from 12 hours to 2 hours at 100°C) .

- Workup strategies : Liquid-liquid extraction (ethyl acetate/water) and column chromatography (silica gel, hexane/EtOAc gradient) improve purity.

- Scale-up challenges : Exothermic reactions require controlled temperature gradients; TEA may be replaced with solid bases (e.g., KCO) for easier removal .

Q. What biological assays are suitable for evaluating this compound’s kinase inhibitory activity?

- Methodological Answer :

- In vitro kinase assays : Use recombinant kinases (e.g., EGFR, CDK2) with ATP-competitive protocols. Measure IC via fluorescence-based ADP-Glo™ assays .

- Cellular assays : Test antiproliferative effects in cancer cell lines (e.g., MCF-7, HeLa) using MTT assays. Correlate activity with structural analogs (e.g., ethyl 4-amino-2-(methylthio)pyrimidine-5-carboxylate derivatives) to establish SAR .

- Docking studies : Perform molecular modeling (AutoDock Vina) to predict binding modes in kinase ATP-binding pockets .

Q. How can contradictory data on substituent effects be resolved in structure-activity relationship (SAR) studies?

- Methodological Answer : Contradictions often arise from assay variability or synthetic impurities. Strategies include:

- Orthogonal validation : Repeat biological assays with independently synthesized batches.

- Meta-analysis : Compare data across studies (e.g., methoxy vs. ethoxy substitutions at the benzyl group ).

- Advanced analytics : Use LC-MS/MS to quantify trace impurities (e.g., oxidation byproducts) that may interfere with activity .

Q. What mechanistic insights explain the regioselectivity of nucleophilic substitutions on the pyrimidine ring?

- Methodological Answer : The electron-deficient pyrimidine ring directs substitutions to the C4 position. The methylthio (–SMe) group at C2 acts as an electron-withdrawing group, activating C4 for SNAr. Computational studies (DFT) show lower activation energy for C4 attack compared to C6 . Isotopic labeling (e.g., N NMR) can track amine incorporation kinetics .

Q. What analytical methods detect and quantify synthetic impurities in this compound?

- Methodological Answer :

- HPLC-MS : Identifies byproducts like unreacted 4-chloro precursor or hydrolyzed carboxylic acid derivatives .

- NMR spiking : Add authentic standards to distinguish overlapping signals (e.g., residual solvents vs. impurities).

- Elemental analysis : Verify stoichiometry (C, H, N, S) to detect off-target substitutions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.